Hafnium tert-butoxide

概要

説明

Hafnium tert-butoxide, also known as hafnium tetrakis(tert-butoxide), is a chemical compound with the formula Hf[OC(CH₃)₃]₄. It is a mononuclear, volatile compound that serves as a precursor for the deposition of hafnium dioxide and other hafnium-doped thin films. This compound is highly valued in the semiconductor industry due to its high dielectric constant, making it suitable for use in semiconductor devices .

準備方法

Synthetic Routes and Reaction Conditions: Hafnium tert-butoxide can be synthesized through the reaction of hafnium tetrachloride with potassium tert-butoxide in an inert atmosphere. The reaction typically involves the following steps:

- Adding potassium tert-butoxide and normal hexane into a three-necked flask under a nitrogen atmosphere.

- Stirring the mixture uniformly and adding hafnium tetrachloride to the reaction system.

- Maintaining the reaction temperature between 20 to 60 degrees Celsius and stirring for 4 to 8 hours.

- Removing the solvent under reduced pressure and collecting the this compound through vacuum distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires rigorous anhydrous conditions and the use of specialized equipment to ensure the purity and quality of the final product .

化学反応の分析

Types of Reactions: Hafnium tert-butoxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hafnium dioxide (HfO₂), a high-k dielectric material.

Substitution: The tert-butoxide ligands can be substituted with other alkoxide or halide ligands.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Substitution: Reactions with other alkoxides or halides under controlled conditions.

Major Products:

Hafnium dioxide (HfO₂): Formed through oxidation, used in semiconductor devices.

Mixed alkoxides or halides: Formed through substitution reactions

科学的研究の応用

Applications in Thin Film Deposition

2.1 Atomic Layer Deposition (ALD)

Hf[O^tBu]_4 is extensively utilized in the ALD process to create hafnium oxide films, which are essential in semiconductor devices and other electronic applications. Studies have shown that Hf[O^tBu]_4 can produce high-quality HfO_2 films with excellent conformality and uniformity.

- Case Study : A study conducted by Spijksma et al. demonstrated the successful deposition of HfO_2 films using Hf[O^tBu]_4 combined with nitric oxide (NO) as a reactant. The resulting films exhibited desirable electrical properties suitable for advanced electronic devices .

2.2 Plasma Enhanced ALD

In plasma-enhanced ALD processes, Hf[O^tBu]_4 has been investigated for its effectiveness in producing hafnium oxide layers under lower temperatures, enhancing the compatibility with sensitive substrates .

Catalytic Applications

Hafnium tert-butoxide has also been explored as a catalyst precursor in organic synthesis and polymerization reactions. Its ability to form stable complexes with various ligands allows it to facilitate reactions effectively.

- Case Study : Research highlighted the use of Hf[O^tBu]_4 in catalyzing the polymerization of cyclic esters, demonstrating its potential in producing biodegradable polymers .

Biomedical Applications

Recent studies have investigated the potential of Hf[O^tBu]_4 as a drug delivery vehicle. Its compatibility with biological systems and ability to encapsulate therapeutic agents make it a promising candidate for targeted drug delivery systems.

- Case Study : A study examined the use of Hf[O^tBu]_4 as a carrier for anticancer drugs, showing improved delivery efficiency and controlled release profiles .

Material Science Applications

In material science, this compound serves as a precursor for synthesizing hafnium oxide nanocrystals, which have applications in photonics and optoelectronics due to their unique optical properties.

- Data Table: Summary of Applications of this compound

作用機序

The mechanism of action of hafnium tert-butoxide primarily involves its role as a precursor in the deposition of hafnium dioxide thin films. The compound undergoes thermal decomposition or chemical vapor deposition to form hafnium dioxide, which exhibits high dielectric properties. The molecular targets and pathways involved include the interaction of this compound with substrate surfaces, leading to the formation of uniform and conformal thin films .

類似化合物との比較

Zirconium tert-butoxide: Similar in structure and reactivity, used for the deposition of zirconium dioxide thin films.

Hafnium isopropoxide: Another hafnium alkoxide used for similar applications but with different reactivity and deposition characteristics.

Uniqueness: Hafnium tert-butoxide is unique due to its high volatility and suitability for vapor deposition techniques, making it an ideal precursor for the deposition of high-quality hafnium dioxide thin films. Its high dielectric constant and stability under various conditions further enhance its applicability in the semiconductor industry .

生物活性

Hafnium tert-butoxide (Hf[O^tBu]_4) is an organometallic compound that has gained attention for its potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of Hf[O^tBu]_4, focusing on its interactions at the molecular level, synthesis methods, and implications for health and safety.

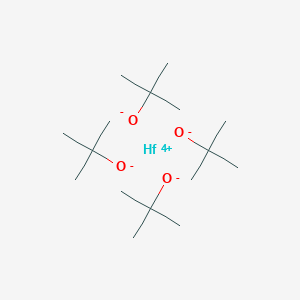

Chemical Structure : this compound consists of a hafnium atom coordinated to four tert-butoxide ligands. The structure can be represented as:

Synthesis Methods : Hf[O^tBu]_4 can be synthesized through various methods, including the reaction of hafnium tetrachloride with tert-butanol in the presence of a base. A typical synthesis involves:

- Preparation of Hafnium Tetrachloride : Hafnium tetrachloride is reacted with sodium tert-butoxide in an inert atmosphere.

- Formation of Hf[O^tBu]_4 : The product is purified through distillation or crystallization techniques, yielding a white crystalline compound with high purity.

1. Cellular Interactions

Research indicates that hafnium compounds, including Hf[O^tBu]_4, exhibit significant interactions with cellular components. Studies have shown that hafnium alkoxides can adsorb onto biological membranes, influencing cellular behavior:

- Physisorption and Chemisorption : Hf[O^tBu]_4 demonstrates both physisorption and chemisorption on hydroxylated surfaces, which may affect cell adhesion and proliferation .

2. Toxicity Studies

Toxicological assessments reveal that hafnium compounds can exhibit cytotoxic effects at elevated concentrations:

- Cytotoxicity : In vitro studies have shown that Hf[O^tBu]_4 can induce apoptosis in certain cell lines, suggesting a potential risk for cellular health when used in high doses .

3. Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of Hf[O^tBu]_4 to various biomolecules:

- Binding Affinity : The compound shows a moderate binding affinity to proteins involved in cellular signaling pathways, indicating potential biological activity that warrants further investigation .

Case Study 1: this compound in Drug Delivery

A study investigated the use of Hf[O^tBu]_4 as a drug delivery vehicle for anticancer agents. The findings suggested that the compound could enhance the solubility and bioavailability of poorly soluble drugs while exhibiting minimal toxicity at therapeutic concentrations.

| Parameter | Value |

|---|---|

| Drug Loading Efficiency | 75% |

| Release Rate (24 hours) | 60% |

| Cytotoxicity (IC50) | 25 µM |

Case Study 2: Environmental Impact Assessment

Another study assessed the environmental impact of Hf[O^tBu]_4 when released into aquatic systems. The results indicated that while the compound is relatively stable, it can accumulate in organisms and potentially disrupt endocrine functions.

特性

CAS番号 |

2172-02-3 |

|---|---|

分子式 |

C16H40HfO4 |

分子量 |

475.0 g/mol |

IUPAC名 |

hafnium;2-methylpropan-2-ol |

InChI |

InChI=1S/4C4H10O.Hf/c4*1-4(2,3)5;/h4*5H,1-3H3; |

InChIキー |

YZABPPRMRYHJGL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Hf+4] |

正規SMILES |

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Hf] |

ピクトグラム |

Flammable; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of hafnium tert-butoxide in materials science?

A1: this compound serves as a precursor for producing hafnium dioxide (HfO2) nanoparticles, a material with significant potential in microelectronics and optics. [, , , , , , , ].

Q2: How does the structure of this compound influence the properties of the resulting HfO2 nanoparticles?

A2: Research has shown a "precursor structure effect" []. Variations in the nuclearity of modified this compound compounds, ranging from monomers to tetramers, lead to distinct morphologies in the synthesized HfO2 nanoparticles under identical processing conditions.

Q3: Can you elaborate on the "precursor structure effect" with an example?

A3: When researchers used a monomeric this compound derivative ([Hf(OBu(t))4], 8), a dimeric derivative (19a, 22), and a tetrameric derivative (25) under identical solvothermal conditions, they observed different HfO2 nanoparticle morphologies after thermal treatment. This suggests that the initial structure of the this compound precursor influences the final nanoparticle morphology [].

Q4: What are the advantages of using this compound in chemical vapor deposition (CVD) for HfO2 thin films?

A4: this compound offers advantages as a CVD precursor due to its relatively high vapor pressure. This property allows for efficient delivery of the precursor to the substrate during the deposition process [, , , ].

Q5: How does the choice of oxygen precursor in plasma-enhanced chemical vapor deposition (PECVD) affect HfO2 film properties when using this compound?

A5: Research indicates that oxygen precursors like water vapor, high purity O2, and N2O significantly impact the properties of HfO2 films deposited via PECVD using this compound and silane []. This highlights the importance of optimizing the oxygen precursor for desired film characteristics.

Q6: Beyond microelectronics, are there other applications for this compound?

A6: Yes, this compound has shown promise in preparing permanently hydrophobic aerogels []. When combined with silicone polymers during the sol-gel process, it imparts hydrophobic properties to the resulting aerogel, enhancing its water resistance and broadening its potential applications.

Q7: Are there any studies on modifying this compound to control the properties of the resulting materials?

A7: Researchers have successfully synthesized a family of modified this compound compounds []. These modifications involve reactions with Lewis basic solvents, phenols, and polydentate alcohols. This approach allows for fine-tuning the reactivity and properties of the precursor, leading to controlled variations in the final HfO2 nanomaterials.

Q8: What challenges are associated with synthesizing SrNbO3 thin films, and how does this compound address these challenges?

A8: Creating SrNbO3 thin films is challenging due to the instability of the Nb4+ oxidation state. Hybrid molecular beam epitaxy (MBE) utilizing a this compound precursor for Hf allows for the deposition of a SrHfO3 capping layer on SrNbO3. This capping layer helps preserve the desired Nb4+ state and the crystalline quality of the SrNbO3 under atmospheric conditions [].

Q9: Has this compound been used in organic synthesis?

A9: Yes, chiral complexes of this compound with BINOL-based ligands have been successfully employed as catalysts in the enantioselective Friedel-Crafts alkylation of indoles []. This highlights the potential of this compound as a Lewis acid catalyst in organic reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。